molecular formula C9H9FN2O B1526129 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1033312-09-2

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1526129
M. Wt: 180.18 g/mol
InChI Key: JLHJQEALGKKBER-UHFFFAOYSA-N
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Description

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with the molecular formula C9H9FN2O . It is used in scientific research for its versatile applications in drug development and materials synthesis.


Molecular Structure Analysis

The molecular structure of 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 180.18 .

Scientific Research Applications

Antibacterial Properties

  • Fluoroquinolones, a major class including quinolones and naphthyridones derivatives, are identified for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study detailed a structure-activity relationship revealing that specific substitutions on the quinolone nucleus significantly enhance antibacterial activity (Kuramoto et al., 2003).

Photophysics and Photostability

  • The photophysics of fluorinated quinolones, known for their therapeutic applications as antibacterials and their phototoxicity, were studied. These compounds undergo defluorination upon light exposure, a process potentially linked to their phototoxic effects (Fasani et al., 1999).

Pharmacokinetics and Drug Interactions

  • The chemical structure of fluoroquinolones influences their interactions with other drugs and pharmacokinetic profiles. Structural elements such as bulky substituents at specific positions on the quinolone nucleus affect the degree of interaction with drugs like theophylline and the bioavailability when administered with metallic ion-containing drugs (Mizuki et al., 1996).

Antituberculosis Activity

  • New quinoxaline derivatives have been synthesized with selective activity against Mycobacterium tuberculosis, indicating potential for developing novel antituberculosis agents. Certain derivatives exhibited low cytotoxicity and high selectivity, making them promising lead compounds for further research (Vicente et al., 2009).

Enzyme Substrate Applications

  • A comparative study of synthesized and commercial substrates for horseradish peroxidase revealed that certain dihydroquinoxalin-2(1H)-one derivatives could serve as potential substrates, offering insights into enzyme catalysis and detection methods (Li & Townshend, 1997).

Fluorophore Characteristics

  • Derivatives of dihydroquinoxalin-2(1H)-one have been explored for their photophysical characteristics, demonstrating potential as highly sensitive and selective fluorogenic probes for various applications, including detecting α-dicarbonyl compounds in chemical and biological systems (Hara et al., 1988).

properties

IUPAC Name

7-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHJQEALGKKBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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